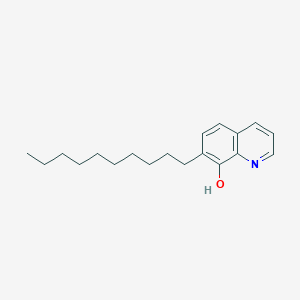
7-Decylquinolin-8-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Decylquinolin-8-OL: is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a decyl group attached to the seventh position of the quinoline ring and a hydroxyl group at the eighth position. Quinoline derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Decylquinolin-8-OL typically involves the alkylation of quinolin-8-ol with a decyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Decylquinolin-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinolin-8-one derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Decylquinolin-8-OL is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology: In biological research, this compound and its derivatives are investigated for their antimicrobial and anticancer activities. The compound’s ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and its role in the development of new anticancer drugs. Its unique structure allows it to target specific biological pathways, making it a promising candidate for further research.
Industry: In the industrial sector, this compound is used as an additive in lubricants and as a corrosion inhibitor
Wirkmechanismus
The mechanism of action of 7-Decylquinolin-8-OL involves its interaction with various molecular targets. The hydroxyl group at the eighth position allows the compound to form hydrogen bonds with biological macromolecules, influencing their structure and function. The decyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and increasing its bioavailability.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.
DNA: It can intercalate into DNA, disrupting its structure and inhibiting replication and transcription.
Cell Membranes: The lipophilic decyl group allows the compound to integrate into cell membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Quinolin-8-ol: The parent compound, which lacks the decyl group, is less lipophilic and has different biological activities.
8-Hydroxyquinoline: Similar to quinolin-8-ol but with a hydroxyl group at the eighth position, it is used as a chelating agent and has antimicrobial properties.
7-Methylquinolin-8-ol: A derivative with a methyl group at the seventh position, it has different physicochemical properties and biological activities.
Uniqueness: 7-Decylquinolin-8-OL is unique due to the presence of the decyl group, which enhances its lipophilicity and bioavailability. This structural modification allows the compound to interact more effectively with biological membranes and macromolecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88559-41-5 |
|---|---|
Molekularformel |
C19H27NO |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
7-decylquinolin-8-ol |
InChI |
InChI=1S/C19H27NO/c1-2-3-4-5-6-7-8-9-11-17-14-13-16-12-10-15-20-18(16)19(17)21/h10,12-15,21H,2-9,11H2,1H3 |
InChI-Schlüssel |
HJRWUXWOAOECPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=C(C2=C(C=CC=N2)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


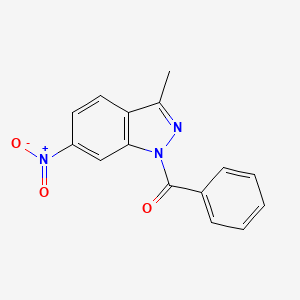
![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)
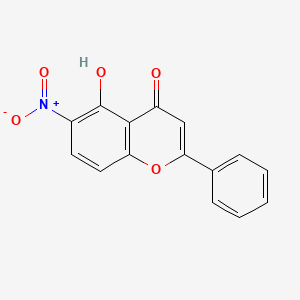

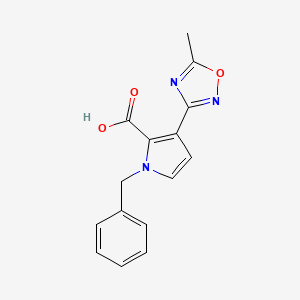
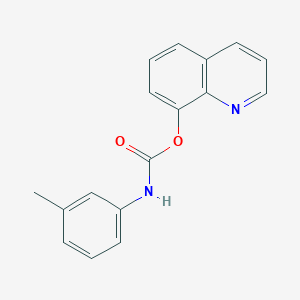
![N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11843567.png)
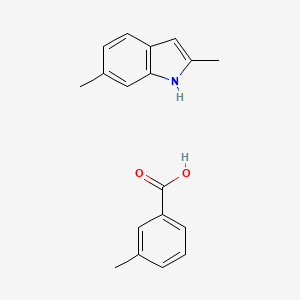
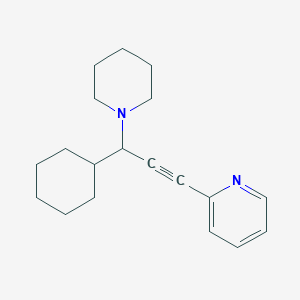
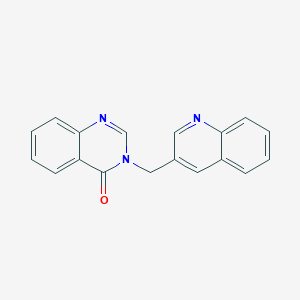

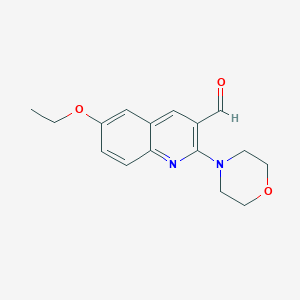
![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)
![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)
